molecular formula C16H18O9 B1222021 cis-Chlorogenic acid CAS No. 15016-60-1

cis-Chlorogenic acid

Cat. No.: B1222021
CAS No.: 15016-60-1
M. Wt: 354.31 g/mol
InChI Key: CWVRJTMFETXNAD-XYXZIBEBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Chlorogenic acid can be synthesized through the esterification of caffeic acid and quinic acid. This reaction typically involves the use of hydroxyl cinnamoyl-CoA:quinate hydroxyl cinnamoyl transferase (HQT) as a catalyst . Another method involves the esterification of chlorogenic acid with methanol over Amberlite IR120-H to obtain methyl chlorogenate .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as coffee beans and certain higher plants. The extraction process includes methods like accelerated solvent extraction, microwave-assisted solvent extraction, and focused ultrasound-assisted solvent extraction .

Chemical Reactions Analysis

Types of Reactions: cis-Chlorogenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its catechol moiety and extended side chain conjugation, it easily forms a resonance-stabilized phenoxy radical, accounting for its powerful antioxidant potential .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives such as methyl chlorogenate and other esterified forms .

Properties

CAS No.

15016-60-1

Molecular Formula

C16H18O9

Molecular Weight

354.31 g/mol

IUPAC Name

(1S,3R,4R,5R)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2-/t11-,12-,14-,16+/m1/s1

InChI Key

CWVRJTMFETXNAD-XYXZIBEBSA-N

SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Key on ui other cas no.

327-97-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Chlorogenic acid
Reactant of Route 2
cis-Chlorogenic acid
Reactant of Route 3
cis-Chlorogenic acid
Reactant of Route 4
cis-Chlorogenic acid
Reactant of Route 5
cis-Chlorogenic acid
Reactant of Route 6
cis-Chlorogenic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.